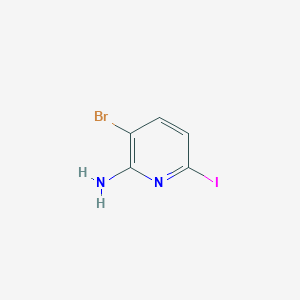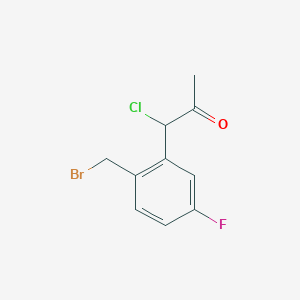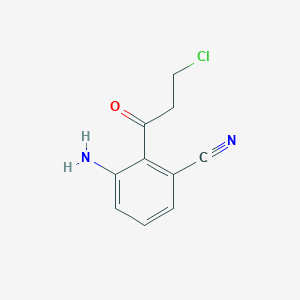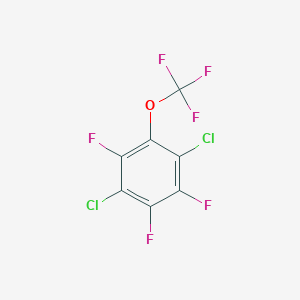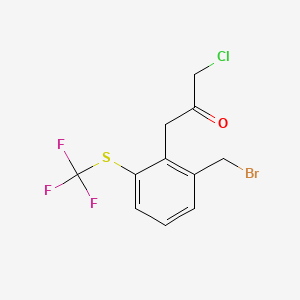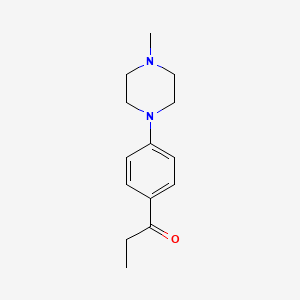
1-(4-(4-Methylpiperazin-1-YL)phenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(4-Methylpiperazin-1-YL)phenyl)propan-1-one is an organic compound with the molecular formula C14H20N2O It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-Methylpiperazin-1-YL)phenyl)propan-1-one typically involves the reaction of 4-methylpiperazine with a suitable benzaldehyde derivative under controlled conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where the piperazine derivative is reacted with a propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-(4-Methylpiperazin-1-YL)phenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted piperazine derivatives.
Applications De Recherche Scientifique
1-(4-(4-Methylpiperazin-1-YL)phenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 1-(4-(4-Methylpiperazin-1-YL)phenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. This can result in various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
1-(4-(4-Methylpiperazin-1-YL)phenyl)propan-1-one can be compared with other piperazine derivatives, such as:
1-(4-(4-Methylpiperazin-1-YL)phenyl)ethan-1-one: Similar structure but with an ethanone group instead of a propanone group.
4-(4-Methylpiperazin-1-YL)phenylboronic acid: Contains a boronic acid group instead of a propanone group.
(Z)-1-(4-(4-Methylpiperazin-1-YL)-2-thioxo-1H-benzo[b][1,4]diazepin-3-ylidene)propan-2-one: Contains a thioxo group and a benzo[b][1,4]diazepine ring.
Propriétés
Formule moléculaire |
C14H20N2O |
|---|---|
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
1-[4-(4-methylpiperazin-1-yl)phenyl]propan-1-one |
InChI |
InChI=1S/C14H20N2O/c1-3-14(17)12-4-6-13(7-5-12)16-10-8-15(2)9-11-16/h4-7H,3,8-11H2,1-2H3 |
Clé InChI |
NLSOZTRVROQIOL-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=CC=C(C=C1)N2CCN(CC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


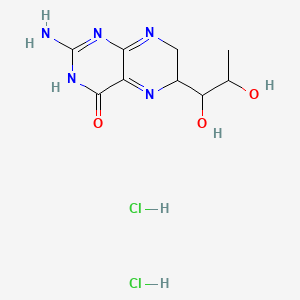


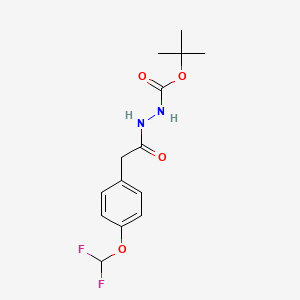
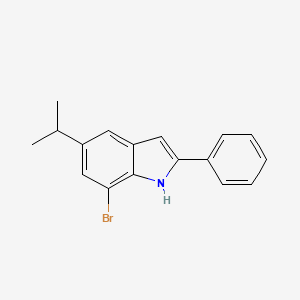

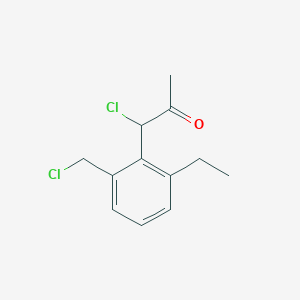
![Benzoic acid, 4-[bis(phenylmethyl)amino]-, ethyl ester](/img/structure/B14053956.png)
